Product packaging for 7-Fluoro-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 1378820-30-4)

7-Fluoro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1458812
CAS No.: 1378820-30-4
M. Wt: 137.11 g/mol
InChI Key: ZTOVXMHRNXZPMQ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocyclic Chemistry and Medicinal Chemistry Scaffolds

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry, forming the core structures of a vast number of therapeutic agents. Among these, pyrazolopyridines, which are bicyclic systems created by the fusion of pyrazole (B372694) and pyridine (B92270) rings, have garnered considerable attention. Their structural similarity to purine (B94841) bases, the building blocks of DNA and RNA, makes them attractive scaffolds for the design of new drugs. mdpi.comresearchgate.net The pyrazolopyridine framework offers a versatile platform for chemists to introduce various functional groups, thereby fine-tuning the molecule's biological activity. mdpi.com

Structural Isomerism and Tautomerism Considerations within the Pyrazolopyridine Family

The fusion of a pyrazole and a pyridine ring can result in five different structural isomers, including pyrazolo[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]pyridines. mdpi.com A key feature of pyrazolopyridines that are not substituted on the pyrazole's nitrogen atoms is the potential for tautomerism. Tautomers are isomers of a compound which can readily interconvert. In the case of pyrazolopyridines, this typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomeric forms. mdpi.comnih.gov For instance, in the pyrazolo[3,4-b]pyridine series, theoretical calculations have indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov This preference for the 1H form is a crucial consideration in their synthesis and biological application. nih.gov

Significance of the Pyrazolo[4,3-b]pyridine Core in Contemporary Chemical and Biomedical Research

The pyrazolo[4,3-b]pyridine core, in particular, is of significant interest due to its presence in a variety of biologically active molecules. nih.gov Compounds containing this scaffold have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways. nih.gov For example, derivatives of pyrazolo[4,3-b]pyridine have been studied as potential treatments for a range of conditions, highlighting the therapeutic promise of this heterocyclic system. nih.gov The ability to synthesize and functionalize the pyrazolo[4,3-b]pyridine core in a controlled manner is crucial for exploring its full potential in drug discovery and development. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B1458812 7-Fluoro-1H-pyrazolo[4,3-b]pyridine CAS No. 1378820-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOVXMHRNXZPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 1h Pyrazolo 4,3 B Pyridine and Its Analogues

General Strategies for Pyrazolo[4,3-b]pyridine Ring System Construction

The assembly of the pyrazolo[4,3-b]pyridine core typically follows one of two primary retrosynthetic pathways: building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or constructing the pyrazole ring onto a functionalized pyridine.

A common and widely employed strategy for constructing pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto an amino-substituted pyrazole core. nih.govmdpi.com This approach utilizes the nucleophilic character of the aminopyrazole to react with a suitable three-carbon electrophilic partner, which forms the backbone of the new pyridine ring.

Key methods within this strategy include:

Cyclocondensation of 4-aminopyrazole-5-carbaldehydes: This method uses N-protected forms of the relatively unstable 4-aminopyrazole-5-carbaldehydes, which undergo cyclization to form the pyrazolopyridine system. nih.govmdpi.com

Cyclization of 5-functionalized 4-aminopyrazoles: This variation involves the reaction of 4-aminopyrazoles that have other functional groups at the 5-position, which can participate in ring-closing reactions. nih.govmdpi.com For instance, 4-amino-5-(indol-3-yl)pyrazole can be cyclized with aldehydes to furnish the fused ring system. nih.govmdpi.com

These methods leverage the availability of substituted aminopyrazoles to generate a diverse range of pyrazolo[4,3-b]pyridine derivatives.

An alternative, though less frequently reported, approach is the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. nih.govmdpi.comresearchgate.net This strategy requires a pyridine ring bearing appropriate functional groups at adjacent positions that can react with a hydrazine (B178648) equivalent to form the five-membered pyrazole ring.

One notable example involves the use of 3-acylpyridine N-oxide tosylhydrazones. nih.gov These precursors, when treated with an electrophilic additive and a base, can undergo intramolecular cyclization. The N-oxide activates the pyridine ring for nucleophilic attack by the hydrazone nitrogen, leading to the formation of the pyrazole ring under mild, room-temperature conditions. nih.gov This method offers the advantage of avoiding the need for a pre-installed leaving group, such as a halogen, on the pyridine ring. nih.gov

Another powerful method starts from readily available 2-chloro-3-nitropyridines. nih.govmdpi.com This route proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which effectively builds the pyrazole ring onto the pyridine core. nih.govmdpi.com

StrategyStarting MaterialKey TransformationReference
Pyridine AnnulationAmino-substituted pyrazoleCyclocondensation with a 1,3-bielectrophile nih.govmdpi.com
Pyrazole AnnulationFunctionalized pyridine (e.g., 2-chloro-3-nitropyridine)SNAr followed by Japp–Klingemann reaction nih.govmdpi.com
Pyrazole Annulation3-Acylpyridine N-oxide hydrazoneIntramolecular cyclization nih.gov

Specific Synthetic Routes to 7-Fluoro-1H-pyrazolo[4,3-b]pyridine and Related Fluorinated Derivatives

The introduction of a fluorine atom at the 7-position of the pyrazolo[4,3-b]pyridine ring requires specific synthetic considerations, often involving fluorinated precursors or late-stage fluorination reactions.

Traditional synthetic routes to this compound often rely on cyclocondensation reactions that start with fluorinated pyridine precursors. evitachem.com A representative approach utilizes derivatives of 2-chloro-3-fluoropyridine as the starting material. evitachem.com The chlorine atom at the 2-position is activated towards nucleophilic displacement, facilitating subsequent reactions to build the fused pyrazole ring.

A comprehensive method has been developed for the synthesis of various pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines. nih.govmdpi.com This pathway involves an initial SNAr reaction where 2-chloro-3-nitropyridine reacts with a keto ester like ethyl acetoacetate to form a pyridinyl keto ester intermediate. nih.gov This intermediate is then subjected to a modified Japp–Klingemann reaction with arenediazonium tosylates, followed by a one-pot cyclization to yield the final pyrazolo[4,3-b]pyridine product. nih.govmdpi.com By starting with a fluorinated analogue of the 2-chloro-3-nitropyridine, this route can be adapted to produce fluorinated pyrazolopyridines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction has become a fundamental tool in organic synthesis, often replacing harsher classical methods for creating aryl amines. wikipedia.orgrug.nl Its utility extends to the synthesis and functionalization of heterocyclic systems, including pyrazolopyridines.

While direct synthesis of the this compound core via Buchwald-Hartwig amination is not the primary approach, the reaction is invaluable for elaborating halogenated pyrazolopyridine scaffolds. For instance, in the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines, a Pd-catalyzed Buchwald-Hartwig amination is employed to introduce amine substituents at the C-5 position. rsc.orgrsc.org This demonstrates the reaction's applicability for installing diverse amine functionalities onto a pre-formed fluorinated or halogenated pyrazolopyridine core, which is a key step in developing analogues for structure-activity relationship studies.

ReactionCatalyst SystemSubstratesPurposeReference
Buchwald-Hartwig AminationPalladium catalyst with phosphine ligandsAryl Halides, AminesC-N bond formation wikipedia.orgrug.nl
Application ExamplePd-catalyst5-Halo-pyrazolo[3,4-c]pyridineFunctionalization of the pyridine ring rsc.orgrsc.org

Nucleophilic aromatic substitution (SNAr) is a key strategy for synthesizing and modifying pyrazolopyridines, particularly when halogenated precursors are involved. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, a characteristic that is enhanced by the presence of electron-withdrawing groups. nih.gov

One direct application of SNAr is the synthesis of this compound via halogen exchange. This can be achieved by treating the corresponding 7-chloro-1H-pyrazolo[4,3-b]pyridine with a fluoride source like potassium fluoride. evitachem.com This high-temperature nucleophilic substitution is effective because the chloride at a position ortho to the pyridine nitrogen acts as a good leaving group. evitachem.com

Furthermore, the synthesis of the pyrazolo[4,3-b]pyridine ring system itself can be initiated by an SNAr reaction. The method starting from 2-chloro-3-nitropyridines relies on an initial SNAr step to displace the chloride with a carbon nucleophile, setting the stage for the subsequent pyrazole ring formation. nih.govmdpi.com This highlights the versatility of SNAr reactions in both the construction and late-stage modification of these heterocyclic systems.

Modified Japp–Klingemann Reaction Protocols for Pyrazole Annulation

A highly effective method for the synthesis of pyrazolo[4,3-b]pyridines involves a modified Japp–Klingemann reaction. This approach utilizes readily available 2-chloro-3-nitropyridines as starting materials. The synthesis proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) followed by the modified Japp–Klingemann reaction. nih.govmdpi.com This protocol offers several advantages, including the use of stable arenediazonium tosylates and the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot procedure. nih.gov

One study demonstrated the synthesis of various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates. The reaction of ethyl 2-(5-chloro-3-nitropyridin-2-yl)-3-oxobutanoate with different arenediazonium tosylates in the presence of pyridine, followed by the addition of pyrrolidine (B122466), afforded the desired products in moderate to high yields. nih.gov For instance, the reaction with 4-fluorophenyl diazonium tosylate yielded Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate with a 76% yield. nih.gov

EntryAryl SubstituentYield (%)
12-Cyanophenyl85
24-Fluorophenyl76
32-Chlorophenyl72
42-Methoxyphenyl78

An interesting observation in some instances of this reaction is an unusual C-N migration of an acetyl group, for which a plausible mechanism has been proposed based on isolated intermediates and NMR experiments. nih.govmdpi.com

Cyclocondensation Reactions in the Formation of Pyrazolo[4,3-b]pyridines

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolopyridine systems. A common approach involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The versatility of this method allows for the construction of the pyrazole ring onto a pre-existing pyridine core.

For example, the reaction of 5-aminopyrazole derivatives with various dicarbonyl compounds can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. The regioselectivity of this reaction is highly dependent on the nature of the substituents on the dicarbonyl compound. mdpi.com

Another strategy involves the cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes in their N-protected forms or the cyclization of 5-functionalized 4-aminopyrazoles. nih.gov Furthermore, the reaction of 4-amino-5-(indol-3-yl)pyrazole with aldehydes or sodium nitromalonodialdehyde also yields pyrazolo[4,3-b]pyridines. nih.gov

Copper(II)-Catalyzed Cycloaddition Reactions for Pyrazolo[3,4-b]pyridine Derivatives

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. In the context of pyrazolopyridines, a notable example is the copper(II)-catalyzed formal [3+3] cycloaddition for the preparation of pyrazolo[3,4-b]pyridine derivatives. acs.org This method provides an efficient and mild route to these compounds with high yields. acs.org

A study reported the synthesis of various pyrazolo[3,4-b]pyridines using copper(II) acetylacetonate as a catalyst. The reaction conditions were optimized by screening different solvents. The use of chloroform (B151607) at room temperature was found to be the most effective, yielding the desired product in up to 94%. acs.org

EntrySolventYield (%)
1Acetonitrile (reflux)20
2Benzene40
3Toluene (rt)68
4Chloroform (rt)94
5Dichloromethane (rt)85

The synthesized compounds were characterized by various spectroscopic methods, confirming the successful formation of the pyrazolo[3,4-b]pyridine core. acs.org

Reductive Desulfurization and Functional Group Manipulations

Functional group manipulations on a pre-formed pyrazolopyridine ring system are a crucial strategy for introducing chemical diversity and accessing specific target molecules like this compound.

A key transformation in this context is halogen-exchange fluorination. For instance, 7-fluoro derivatives can be accessed from their chloro precursors. The treatment of 7-chloro-1H-pyrazolo[4,3-b]pyridine with potassium fluoride in the presence of 18-crown-6 at high temperatures (180-200°C) can achieve a high conversion to the corresponding 7-fluoro analog. evitachem.com This high-temperature nucleophilic substitution is facilitated by the good leaving group ability of the chloride at a position ortho to the pyridine nitrogen. evitachem.com

Other functional group manipulations that can be performed on the this compound scaffold include:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide. evitachem.com

Reduction: Employing reducing agents such as lithium aluminum hydride. evitachem.com

Substitution: The fluorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions. evitachem.com

These transformations are invaluable for installing substituents that might not be compatible with the initial cyclization conditions. evitachem.com

Mechanistic Investigations and Regioselectivity in Synthesis

Proposed Reaction Mechanisms for Pyrazolopyridine Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the synthesis of pyrazolopyridines, several mechanisms have been proposed for the key ring-forming reactions.

In the modified Japp–Klingemann reaction , the proposed mechanism for the formation of pyrazolo[4,3-b]pyridines involves an initial azo-coupling, followed by deacylation and subsequent pyrazole ring annulation. nih.gov An interesting feature of this reaction is a plausible rearrangement involving a C-N migration of an acetyl group, which has been investigated through the isolation of intermediates. nih.govmdpi.com

For cyclocondensation reactions , the mechanism of pyrazole formation from a 1,3-dicarbonyl compound and a hydrazine is generally accepted to proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. mdpi.com The initial nucleophilic attack can occur at either of the carbonyl groups, which has significant implications for the regioselectivity of the reaction.

In the case of copper(II)-catalyzed cycloadditions , the mechanism is believed to involve the coordination of the copper catalyst to the reactants, facilitating the [3+3] cycloaddition process. The precise mechanistic details are a subject of ongoing research.

Control and Analysis of Regioselectivity in Ring Annulation Processes

Regioselectivity is a critical aspect of pyrazolopyridine synthesis, as the relative orientation of the fused rings and the position of substituents can dramatically influence the biological activity of the final compound.

In the synthesis of pyrazolo[4,3-b]pyridines via the modified Japp-Klingemann reaction , the regioselectivity of the initial SNAr reaction and the subsequent cyclization are key determinants of the final product's structure. The nature of the substituents on both the pyridine and the diazonium salt can influence the outcome. nih.gov

For cyclocondensation reactions involving unsymmetrical 1,3-dicarbonyl compounds, the formation of two possible regioisomers is a common challenge. The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups. mdpi.com For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first, leading to a high degree of regioselectivity. mdpi.com

The control of regioselectivity in ring annulation processes is often achieved by carefully choosing the starting materials with appropriate electronic and steric properties, as well as by optimizing the reaction conditions such as solvent, temperature, and catalyst.

Derivatization and Structure Diversification Strategies for Pyrazolo[4,3-b]pyridine Analogues

Functionalization at Specific Ring Positions (e.g., N1, C3, C4, C5, C6, C7)

The functionalization of the pyrazolo[4,3-b]pyridine core at its various positions is a key strategy for exploring the structure-activity relationships (SAR) of these compounds. The N1 and N2 positions of the pyrazole ring, along with the C3, C4, C5, C6, and C7 positions of the pyridine ring, offer multiple vectors for chemical modification.

N1 Position: The N1 position of the pyrazole ring is a common site for substitution. N-alkylation at this position can be influenced by solvent conditions, with polar aprotic solvents like DMF and DMSO favoring N1-alkylation. evitachem.com For instance, N-methylation of a 1H-pyrazolo[3,4-b]pyridine nucleus was found to completely abolish its enzymatic activity, suggesting that the N(1)-H group is crucial for hydrogen bonding interactions within the kinase domain of its target protein. acs.org In other studies, protecting the NH of the pyrazole ring with groups like para-methoxy benzyl (PMB) has been a key step in multi-step synthetic sequences. rsc.org

C3 Position: The C3 position can be functionalized through various reactions. For example, tandem borylation and Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl groups at this position. rsc.org

C5 Position: The C5 position is amenable to modifications such as palladium-catalyzed Buchwald-Hartwig amination, allowing for the introduction of various amine substituents. rsc.org

C7 Position: Selective metalation at the C7 position, for instance using TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling, provides a route for introducing a range of functional groups. rsc.org

The following table summarizes various functionalization strategies at different positions of the pyrazolo[4,3-b]pyridine ring system:

Ring PositionFunctionalization StrategyReagents/ConditionsReference
N1 N-alkylationPolar aprotic solvents (DMF, DMSO) evitachem.com
N1 N-protectionPMB-Cl rsc.org
C3 Tandem Borylation/Suzuki-Miyaura Coupling[Ir(COD)OMe]₂, dtbpy, B₂pin₂, Pd(dppf)Cl₂, Cs₂CO₃ rsc.org
C5 Buchwald-Hartwig AminationPd catalyst, ligand, base rsc.org
C7 Selective Metalation/Electrophilic QuenchTMPMgCl·LiCl, electrophile rsc.org
C7 Selective Metalation/Negishi CouplingTMPMgCl·LiCl, ZnCl₂, Pd catalyst, aryl halide rsc.org

Introduction and Manipulation of Fluorine and Other Halogen Substituents

The introduction of fluorine and other halogens onto the pyrazolo[4,3-b]pyridine scaffold can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. evitachem.com

The fluorine atom at the 7th position of this compound imparts distinct chemical properties. evitachem.com This fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. evitachem.comnih.gov For instance, reactions with nucleophiles such as amines or thiols in the presence of a base can lead to the displacement of the fluorine atom. evitachem.com

In the synthesis of pyrazolo[3,4-b]pyridine derivatives, halogenation is a common strategy. For example, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodized using N-iodosuccinimide (NIS) to introduce an iodine atom, which can then be used in subsequent cross-coupling reactions. rsc.orgnih.gov The presence of a bromine atom, an electron-withdrawing group, has been shown to improve the antibacterial activity of certain pyrazolo[3,4-b]pyridine derivatives. acs.org

The following table highlights examples of the introduction and manipulation of halogen substituents on the pyrazolo[4,3-b]pyridine core:

Starting MaterialReagent(s)Position of HalogenationResulting FunctionalityReference
5-bromo-1H-pyrazolo[3,4-b]pyridineN-iodosuccinimide (NIS)C35-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine rsc.orgnih.gov
This compoundAmines/Thiols, BaseC7Substitution of fluorine with amine or thiol group evitachem.com
2-chloro-3-nitropyridinesSNAr with subsequent reactions-Synthesis of pyrazolo[4,3-b]pyridines nih.gov

Post-Synthetic Modifications and Cross-Coupling Reactions (e.g., Suzuki Coupling)

Post-synthetic modifications, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the diversification of the pyrazolo[4,3-b]pyridine scaffold. The Suzuki-Miyaura coupling reaction is frequently employed to form carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents. rsc.orgmdpi.com

For instance, Suzuki coupling has been used to synthesize a series of biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives. mdpi.com In one synthetic route, a bromo-substituted pyrazolo[3,4-b]pyridine was coupled with various aryl boronic acids to generate a library of derivatives. mdpi.com Similarly, a key step in the synthesis of certain TRK inhibitors involved a Suzuki reaction to couple an intermediate with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid. rsc.org

The Miyaura borylation reaction followed by a Suzuki reaction in a one-pot sequence has also been utilized for the synthesis of complex pyrazolo[3,4-b]pyridine derivatives. rsc.org This strategy allows for the efficient construction of molecules with multiple points of diversity.

The following table provides examples of post-synthetic modifications using cross-coupling reactions:

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki Coupling7-(6-bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylateAryl boronic acidsPd(PPh₃)₄Biaryl pyrazolo[3,4-b]pyridine esters mdpi.com
Suzuki CouplingBromo-substituted pyrazolo[3,4-b]pyridine intermediate3-ethoxycarbonylphenyl-boronic acidPd catalystAryl-substituted pyrazolo[3,4-b]pyridine rsc.org
Miyaura Borylation/Suzuki CouplingHalogenated pyrazolo[3,4-b]pyridine intermediateBis(pinacolato)diboron, then aryl halidePd catalystAryl-substituted pyrazolo[3,4-b]pyridine rsc.org

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. For 7-Fluoro-1H-pyrazolo[4,3-b]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of its proton and carbon skeletons.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. The aromatic region of the spectrum would be of particular interest, revealing the connectivity and spatial relationships of the protons on the pyridine (B92270) and pyrazole (B372694) rings. The fluorine atom at the 7-position is expected to introduce characteristic coupling patterns with adjacent protons.

¹³C NMR spectroscopy, typically recorded with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms. A COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC spectra would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations are instrumental in assembling the complete molecular framework of this compound.

While the general principles of NMR spectroscopy are well-established, specific experimental data for this compound are not widely available in the public domain.

¹H NMR Data
Chemical Shift (ppm) Data not available
Multiplicity Data not available
Coupling Constant (Hz) Data not available
Assignment Data not available
¹³C NMR Data
Chemical Shift (ppm) Data not available
Assignment Data not available

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This information allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, HRMS would be employed to confirm its predicted molecular formula of C₆H₄FN₃.

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for validating the identity of a newly synthesized compound and ensuring its purity.

Specific high-resolution mass spectrometry data for this compound is not readily found in published literature.

HRMS Data
Calculated m/z Data not available
Measured m/z Data not available
Molecular Formula C₆H₄FN₃

X-ray Crystallography for Conclusive Structural Assignment and Stereochemical Analysis

The resulting crystal structure would definitively confirm the connectivity of the fused pyrazolo[4,3-b]pyridine ring system and the position of the fluorine atom. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. As this compound is an achiral molecule, stereochemical analysis is not applicable.

Despite its power, obtaining a crystal structure is contingent upon the ability to grow single crystals of suitable quality. At present, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

X-ray Crystallography Data
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. An IR spectrum of this compound would display characteristic absorption bands that can be correlated to specific structural features.

Key expected absorptions would include N-H stretching vibrations from the pyrazole ring, C-H stretching and bending vibrations from the aromatic rings, C=N and C=C stretching vibrations characteristic of the heterocyclic framework, and a C-F stretching vibration, which would provide direct evidence for the presence of the fluorine substituent. The position and intensity of these bands can offer valuable structural information and serve as a useful fingerprint for the compound.

Detailed experimental IR spectroscopic data for this compound is not currently available in the public domain.

IR Spectroscopy Data
Frequency (cm⁻¹) Data not available
Assignment Data not available

Theoretical and Computational Investigations of 7 Fluoro 1h Pyrazolo 4,3 B Pyridine

Quantum-Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-empirical Methods like AM1)

Quantum-chemical calculations are fundamental in understanding the intrinsic properties of a molecule like 7-Fluoro-1H-pyrazolo[4,3-b]pyridine. Methods such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1) are employed to predict molecular structure, electronic properties, and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the geometry and electronic structure of heterocyclic compounds. For scaffolds related to pyrazolopyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: Predict the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). These are crucial for understanding how the molecule will interact with its environment and biological targets.

Simulate Vibrational Spectra: Theoretical IR and Raman spectra can be calculated and compared with experimental data to confirm the structure of the synthesized compound. dntb.gov.uanih.gov

Semi-empirical Methods like AM1 offer a faster, albeit less accurate, computational approach. These methods are particularly useful for larger systems or for preliminary analyses. For the parent pyrazolo[3,4-b]pyridine scaffold, AM1 calculations have been used to assess the relative stability of its tautomers, a key characteristic of this heterocyclic system. nih.gov

While specific DFT studies on this compound are not extensively documented in peer-reviewed literature, the established methodologies applied to analogous compounds provide a clear framework for its theoretical investigation. dntb.gov.uanih.gov

Table 1: Applications of Quantum-Chemical Calculations on Pyrazolopyridine Scaffolds
Computational MethodApplicationTypical Insights GainedReference Example
Density Functional Theory (DFT)Geometry Optimization & Electronic Structure AnalysisBond lengths, bond angles, HOMO-LUMO gap, molecular electrostatic potential, charge distribution.Analysis of bipyrazolo[3,4-b]pyridine conformers. nih.gov
Time-Dependent DFT (TD-DFT)Prediction of Electronic SpectraSimulated UV-Vis absorption spectra.Spectroscopic investigations on benzofuranyl-carbonyl-pyrazolopyridine. dntb.gov.ua
Semi-empirical (AM1)Tautomeric Stability PredictionRelative energy differences between tautomers (e.g., 1H vs. 2H).Calculation of tautomer stability for pyrazolo[3,4-b]pyridines. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound and its derivatives, docking studies are essential for identifying potential biological targets and understanding the structural basis of their activity.

The process involves placing the ligand into the binding site of a protein target and calculating a score that estimates the binding affinity. This allows researchers to:

Predict Binding Conformation: Visualize how the ligand fits into the active site.

Identify Key Interactions: Determine the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Screen for Potential Targets: Dock the compound against a panel of disease-relevant proteins to generate hypotheses about its mechanism of action.

In studies involving the broader pyrazolopyridine class, derivatives have been successfully docked into the active sites of various kinases, which are common targets in cancer therapy. nih.govnih.govtandfonline.com For instance, docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives identified crucial hydrogen bond interactions with hinge residues in the ATP-binding site of TANK-binding kinase 1 (TBK1). nih.govtandfonline.com Similarly, derivatives of pyridopyrazolo[1,5-a]pyrimidines were docked into the active site of the Tropomyosin receptor kinase A (TrKA) to explain their inhibitory effects. nih.gov These examples highlight how molecular docking could be applied to predict the interactions of this compound with similar targets.

In Silico Screening and Computer-Aided Drug Design (CADD) Strategies

In silico screening and Computer-Aided Drug Design (CADD) encompass a range of computational methods used to accelerate the drug discovery process. These strategies are particularly valuable for exploring the potential of scaffolds like this compound.

Virtual Screening involves computationally screening large libraries of compounds against a specific target to identify those most likely to be active. This can be done through:

Structure-Based Virtual Screening (SBVS): Docking thousands or millions of compounds into a protein's binding site.

Ligand-Based Virtual Screening (LBVS): Searching for molecules that are structurally or pharmacophorically similar to known active compounds.

CADD strategies have been instrumental in the development of pyrazolopyridine-based inhibitors. tandfonline.comrsc.org For example, a CADD approach involving a 3D structure-based pharmacophore model led to the identification of 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives as binders of bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.gov In another study, CADD was used to discover novel inhibitors of c-Met kinase, starting from a hit compound and systematically optimizing its structure to improve potency. nih.gov These approaches reduce the time and cost associated with laboratory screening and provide a rational basis for designing new, more effective molecules.

Conformational Analysis and Tautomeric Stability Predictions

The biological activity of a molecule is intimately linked to its three-dimensional shape (conformation) and its potential to exist in different structural forms (tautomers).

Conformational Analysis: For a molecule with rotatable bonds, conformational analysis aims to identify the low-energy, stable conformations that are most likely to exist and interact with biological targets. For rigid scaffolds like pyrazolopyridines, this is less complex, but side chains or substituents can introduce conformational flexibility. DFT calculations have been used to determine the conformational energy barrier for related bipyrazolo[3,4-b]pyridine structures, identifying the most probable conformers. nih.gov

Tautomeric Stability: Pyrazolo[4,3-b]pyridines can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. vulcanchem.com The relative stability of these tautomers is critical as they may have different binding properties. Quantum-chemical calculations are the primary tool for predicting which tautomer is more stable. For the related pyrazolo[3,4-b]pyridine system, semi-empirical AM1 calculations showed the 1H-tautomer to be significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer. nih.gov It is highly probable that a similar preference for the 1H-tautomer exists for this compound, which is crucial information for subsequent design and docking studies.

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) is a powerful strategy that relies on the high-resolution 3D structure of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This structural information is used to design ligands with high affinity and selectivity.

The SBDD workflow for a scaffold like this compound would involve:

Identifying a disease-relevant protein target.

Obtaining the 3D structure of the target.

Using molecular docking and other computational tools to design a pyrazolopyridine derivative that fits optimally into the target's binding site.

Synthesizing the designed compound and testing its biological activity.

Co-crystallizing the compound with the protein to obtain structural feedback for the next design cycle.

Biological Activity and Mechanistic Studies of 7 Fluoro 1h Pyrazolo 4,3 B Pyridine Derivatives

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of 7-fluoro-1H-pyrazolo[4,3-b]pyridine have been identified as modulators of G-protein coupled receptors, a large family of transmembrane receptors that play crucial roles in cellular communication.

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)

A notable biological activity of this compound derivatives is the positive allosteric modulation (PAM) of the metabotropic glutamate receptor 4 (mGlu4). nih.govnih.govnih.govrsc.org PAMs of mGlu4 are of significant interest for the treatment of neurological and psychiatric disorders, including Parkinson's disease. nih.govnih.govnih.gov

One of the key compounds in this class is N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506. nih.govnih.govnih.gov This compound was developed through a medicinal chemistry effort to identify a suitable replacement for a less stable picolinamide (B142947) headgroup in an earlier series of mGlu4 PAMs. nih.gov The introduction of the pyrazolo[4,3-b]pyridine group was a critical step in the development of this potent and selective modulator. nih.gov

The mechanistic basis for the mGlu4 PAM activity of the this compound series lies in the novel pyrazolo[4,3-b]pyridine head group acting as a bioisostere for an amide. nih.govnih.gov This structural element is crucial for the positive allosteric modulatory effect on the receptor. The discovery of VU0418506, which incorporates this head group, marked a significant advancement from earlier picolinamide-based mGlu4 PAMs that suffered from poor in vivo stability. nih.gov The pyrazolo[4,3-b]pyridine scaffold itself provides a stable and effective core for interaction with the allosteric binding site on the mGlu4 receptor. nih.govnih.gov

The structure-activity relationship (SAR) studies leading to the discovery of VU0418506 provided valuable insights into the chemical features required for potent mGlu4 PAM activity. The exploration of various amide bioisosteres highlighted the significance of the pyrazolo[4,3-b]pyridine core. nih.govnih.gov

Initial optimization efforts focused on replacing the picolinamide head group of earlier compounds while retaining optimal activity. nih.gov The synthesis and evaluation of various cyclized head groups led to the finding that an intact NH bond was important for activity. nih.gov The introduction of the pyrazolo[4,3-b]pyridine group did not significantly increase the potency compared to an indazole derivative in initial screenings (EC50 = 68 nM vs 67 nM, respectively). nih.gov However, the subsequent inclusion of a 7-fluoro atom on the pyrazolo[4,3-b]pyridine ring, intended to block oxidative metabolism, was well-tolerated and resulted in the potent and selective mGlu4 PAM, VU0418506. nih.govnih.govnih.gov

The following table summarizes the mGlu4 PAM activity of key compounds with the pyrazolo[4,3-b]pyridine scaffold.

CompoundStructuremGlu4 EC50 (nM)
26 68
VU0418506 68

Data sourced from Engers et al., 2016. nih.gov

Kinase Inhibition Profiles

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are critical in the development and function of the nervous system. nih.govrsc.org Dysregulation of TRK signaling is implicated in various cancers, making them an attractive target for inhibitor development. nih.govrsc.org

Tropomyosin Receptor Kinase (TRK) Inhibition

There is no publicly available scientific literature detailing the investigation of this compound derivatives as inhibitors of Tropomyosin Receptor Kinase (TRK). While the isomeric pyrazolo[3,4-b]pyridine scaffold has been extensively studied for TRK inhibition, this activity has not been reported for the this compound core. nih.govrsc.org

As there is no information on the general TRK inhibition of this compound derivatives, there is consequently no available data on their specific inhibitory activity against the TRKA, TRKB, and TRKC subtypes.

SAR Studies on TRK Inhibitors

While direct structure-activity relationship (SAR) studies on this compound as TRK inhibitors are not extensively documented, research on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold offers valuable insights. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. nih.govresearchgate.net

Initial efforts involved a scaffold hopping strategy from known TRK inhibitors. The pyrazolo[3,4-b]pyridine core was identified as a suitable isostere, with the pyrazole (B372694) moiety acting as a hydrogen bond center and the pyridine (B92270) ring potentially forming π-π stacking interactions within the kinase's active site. rsc.org An initial compound, A01, demonstrated weak inhibitory activity against TRKA with an IC50 of 0.293 μM. rsc.org

Further optimization led to the discovery of more potent inhibitors. For instance, compound C03, emerging from these studies, exhibited an IC50 value of 56 nM against TRKA. nih.govresearchgate.net This compound also showed significant anti-proliferative activity in the KM-12 cell line with an IC50 of 0.304 μM. nih.govresearchgate.net The SAR studies highlighted the importance of the substituent at the 3-position of the pyrazolo[3,4-b]pyridine ring.

Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors Data based on derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold.

CompoundR Group (at position 3)TRKA IC50 (nM)
A01 Substituted aminophenyl293
C03 Optimized aminophenyl56

This table is for illustrative purposes based on the provided text. Specific R groups are not detailed in the source.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent and selective inhibitors of FGFR kinases. nih.govacs.org These compounds were developed through a scaffold hopping strategy based on known FGFR inhibitors like AZD4547. acs.org The research led to the identification of compound 7n as a promising candidate for further development. nih.govnih.gov

A key aspect of developing FGFR inhibitors is ensuring their selectivity over other related kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to minimize off-target effects. Compound 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrated excellent selectivity for FGFRs over a panel of other protein kinases. nih.gov

Specifically, 7n showed strong potency against FGFR1, FGFR2, and FGFR3 with IC50 values of <0.5 nM, 0.7 nM, and 2.0 nM, respectively. nih.gov Its activity against FGFR4 was moderate (IC50 = 52.7 nM). nih.gov Crucially, its inhibitory activity against VEGFR2 was significantly lower, with an IC50 of 422.7 nM, indicating a high degree of selectivity for the FGFR family. nih.gov The incorporation of two chlorine atoms on the phenyl ring was found to be important for this selectivity over VEGFR2. acs.org

Table 2: Kinase Selectivity Profile of Compound 7n Data based on a derivative of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold.

KinaseIC50 (nM)
FGFR1 <0.5
FGFR2 0.7
FGFR3 2.0
FGFR4 52.7
VEGFR2 422.7

Systematic SAR studies on the 1H-pyrazolo[3,4-b]pyridine series revealed several key structural features for potent FGFR inhibition. The N(1)-H of the pyrazolopyridine core was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain. acs.org N-methylation of this position led to a complete loss of enzymatic activity. acs.org

TANK-binding Kinase 1 (TBK1) Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has also been successfully exploited to develop potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. tandfonline.comjst.go.jp Through rational drug design and subsequent optimization, derivatives of this scaffold have demonstrated picomolar inhibitory activity against TBK1. tandfonline.com

Activated TBK1 phosphorylates interferon regulatory factors (IRF3/7), leading to their dimerization and translocation to the nucleus, which in turn induces the expression of type I interferons (IFNs) and other pro-inflammatory genes. jst.go.jp Potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors have been shown to effectively block this downstream signaling cascade.

Compound 15y, a standout inhibitor from one such study, effectively suppressed the mRNA expression of TBK1 downstream genes in stimulated THP-1 and RAW264.7 cells. tandfonline.comnih.govnih.gov This demonstrates that these compounds can modulate the innate immune response at a cellular level by inhibiting the TBK1-mediated IFN signaling pathway. tandfonline.comnih.govnih.gov

The SAR studies for TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core revealed critical insights for achieving high potency and selectivity. The pyrazolo[3,4-b]pyridine nucleus itself was found to be a key anchoring element in the hinge region of the kinase. tandfonline.com The inhibitory activity was found to be equivalent when the core was a 1H-pyrazolo[3,4-b]pyridine or a 1H-pyrrolo[2,3-b]pyridine, suggesting the importance of the pyridine nitrogen and the pyrazole NH for binding. tandfonline.com

Several rounds of optimization, focusing on the substituents at various positions of the scaffold, led to the development of compound 15y, which exhibited an exceptionally potent IC50 value of 0.2 nM against TBK1 and displayed good selectivity over other kinases. tandfonline.comnih.govnih.gov The initial design strategy involved fragment splicing, incorporating elements from known TBK1 inhibitors like BX795. jst.go.jp However, early modifications at the R2 position with short alkylamino fragments did not yield significant activity. jst.go.jp Further extensive optimization of the side chains and substituents on the aromatic rings was necessary to achieve the desired picomolar potency. tandfonline.com

Table 3: Inhibitory Activity of Optimized 1H-Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Data based on derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold.

CompoundTBK1 IC50 (nM)
15y 0.2
BX795 7.1
MRT67307 28.7

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines, in particular, have demonstrated significant inhibitory activity against GSK-3, while also showing excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov The pyrazolo[3,4-b]pyridine core is considered a privileged scaffold for GSK-3 inhibitory activity. nih.gov

Compound ClassTargetSelectivityReference
6-heteroaryl-pyrazolo[3,4-b]pyridinesGSK-3High selectivity over CDK-2 nih.gov

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

Interleukin-2 inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and is crucial for T-cell receptor signaling. nih.gov Inhibition of ITK is a therapeutic strategy for inflammatory conditions such as asthma. nih.gov Research into pyrazole-based ITK inhibitors has led to the development of potent compounds. For instance, a series of indazole derivatives were optimized, leading to a highly potent ITK inhibitor with a Ki value of 0.1 nM. nih.gov However, this compound exhibited poor pharmacokinetic properties. nih.gov Further research has focused on identifying ITK inhibitors from natural sources, with several phytochemicals showing promising binding affinity to the ATP-binding site of ITK in computational studies. nih.gov

Inhibitor TypeTargetKey FindingsReference
Indazole DerivativesITKPotent inhibition (Ki = 0.1 nM) but poor pharmacokinetic properties. nih.gov
PhytochemicalsITKWithanolide A, Amorphispironon E, and 27-Deoxy-14-hydroxywithaferin A demonstrated strong binding affinity in silico. nih.gov

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Cyclin-Dependent Kinase 8 (CDK8) is a key regulator of gene expression and has been implicated in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized in the design of CDK8 inhibitors. Through a scaffold hopping approach from an initial imidazo[5,1-b] nih.govnih.govnih.govthiadiazole hit, researchers developed pyrazolo[3,4-b]pyridine-based inhibitors. nih.gov X-ray crystallography revealed that the bicyclic core of these inhibitors forms a critical hydrogen bond with Ala100 in the hinge region of CDK8. nih.gov

ScaffoldTargetDesign StrategyKey InteractionReference
Pyrazolo[3,4-b]pyridineCDK8Scaffold hoppingHydrogen bond with Ala100 nih.gov

c-Met (Hepatocyte Growth Factor Receptor; HGFR) Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in tumor growth and metastasis. nih.govresearchgate.net Consequently, c-Met is an attractive target for cancer therapy. nih.gov Pyrazolo[3,4-b]pyridine derivatives have emerged as potent c-Met inhibitors. nih.gov For example, a series of 1-sulfonyl-pyrazolo[4,3-b]pyridines, developed from a 4-azaindole (B1209526) scaffold, have shown significant antitumor activity in xenograft mouse models. nih.gov Molecular docking studies of these compounds revealed a U-shaped conformation, with key hydrogen bonding interactions with Met1160 and Tyr1230 of the c-Met kinase. nih.gov

Compound SeriesTargetKey FindingsReference
1-Sulfonyl-pyrazolo[4,3-b]pyridinesc-MetSignificant in vivo antitumor activity. nih.gov
Pyrazolo[3,4-b]pyridine derivativesc-MetNanomolar inhibitory potency against c-Met. nih.gov

Phosphodiesterase (PDE) Enzyme Modulation

PDE1 Enzyme Inhibition

Phosphodiesterase 1 (PDE1) enzymes are highly expressed in the brain, particularly in the striatum, hippocampus, and cortex. google.com As such, inhibitors of PDE1 are being investigated for the treatment of neurodegenerative and psychiatric disorders. google.com Compounds based on the 1H-pyrazolo[4,3-b]pyridine scaffold have been identified as effective PDE1 inhibitors. google.com

Phosphodiesterases (PDEs) are crucial enzymes that regulate the levels of cyclic nucleotides, cAMP and cGMP, which are important second messengers in various cellular signaling pathways. nih.gov By hydrolyzing these cyclic nucleotides, PDEs control a wide range of physiological processes. nih.gov PDE1 inhibitors enhance the levels of cAMP and cGMP, leading to increased neuronal excitability. google.com This modulation of cyclic nucleotide signaling pathways is the basis for the therapeutic potential of PDE1 inhibitors in neurological and psychiatric conditions. google.com

Scientific Literature Review Reveals No Direct Evidence for Specified Biological Activities of this compound

A comprehensive review of available scientific literature indicates that the specific biological activities outlined for derivatives of this compound—namely the inhibition of the PEX14-PEX5 protein-protein interaction and modulation of nucleic acid pathways—are not documented for this particular chemical scaffold. Instead, these activities are reported for other isomers of pyrazolopyridine.

Extensive searches have failed to identify any studies linking this compound or its derivatives to the following mechanisms as requested:

Protein-Protein Interaction (PPI) Modulation: Specifically, the inhibition of the PEX14-PEX5 interaction, which is a known mechanism for trypanocidal (anti-parasitic) activity.

Antimetabolite and Nucleic Acid Pathway Modulation: Including purine (B94841) antimetabolite activity or effects on the de novo biosynthesis of purine and pyrimidine (B1678525) nucleotides.

Research into these biological targets has been conducted on related, but structurally distinct, pyrazolopyridine isomers.

PEX14-PEX5 Inhibition and Trypanocidal Activity

Studies on the disruption of the PEX14-PEX5 protein-protein interaction as a strategy against Trypanosoma parasites have focused on the pyrazolo[4,3-c]pyridine scaffold. nih.govacs.org This interaction is crucial for the biogenesis of glycosomes, organelles essential for the parasite's metabolism, making its inhibition a promising therapeutic strategy. nih.gov Research has detailed the molecular mechanism and structure-activity relationships (SAR) for derivatives of pyrazolo[4,3-c]pyridine, but not for the 1H-pyrazolo[4,3-b]pyridine isomer. nih.govacs.org

Antimetabolite and Nucleic Acid Pathway Modulation

Similarly, investigations into the antimetabolite properties of pyrazolopyridines, particularly their impact on purine and pyrimidine biosynthesis, have been centered on the 1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov Nucleoside analogues of this isomer have been synthesized and evaluated for their cytotoxic and antiviral effects, which are often linked to their ability to interfere with the synthesis of nucleotides. nih.gov

Antimetabolite and Nucleic Acid Pathway Modulation

Synthesis and Biological Evaluation of Pyrazolopyridine Nucleoside Analogues

The synthesis of nucleoside analogues based on the pyrazolopyridine core is a key area of investigation for developing novel antiviral and anticancer agents. While specific studies on this compound nucleosides are not extensively detailed in the reviewed literature, the general synthetic strategies for related pyrazolopyridine isomers provide a foundational understanding.

A common methodology for creating C-4 substituted pyrazolo[3,4-b]pyridine nucleosides involves a two-step process. nih.gov First, the C-4 position of a starting material like 4-chloro-1H-pyrazolo[3,4-b]pyridine is subjected to nucleophilic displacement with a desired substituent (e.g., azido, amino, methoxy). nih.gov Subsequently, the sodium salt of the resulting substituted pyrazolopyridine is glycosylated using a protected α-halopentofuranose. nih.gov This approach has successfully yielded β-D-ribofuranosyl, β-D-arabinofuranosyl, and 2-deoxy-β-D-erythro-pentofuranosyl nucleosides. nih.gov The stereochemistry of these reactions is typically confirmed through methods like ¹H NMR and single-crystal X-ray diffraction, often revealing an Sₙ2 mechanism. nih.gov

When evaluated for biological activity, these deprotected nucleosides have shown varying effects. For instance, certain C-4 substituted pyrazolo[3,4-b]pyridine ribonucleosides demonstrated moderate cytotoxicity against L1210 and WI-L2 tumor cell lines. nih.gov Specifically, 4-chloro-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridine and its 4-oxo counterpart were noted for their cytotoxic potential. nih.gov In other studies, fluoro-substituted nucleoside analogues, such as certain 3'-fluoro bicyclic variants, displayed poor activity against a range of herpes viruses, suggesting the importance of the 3'-OH group for antiviral efficacy in those specific scaffolds. researchgate.net Conversely, other fluorinated nucleosides, like 2'-deoxy-2'-fluoro-4'-azido derivatives, have been investigated as potent anti-HBV agents. dntb.gov.ua

Other Receptor and Enzyme Interactions

The interactions of this compound derivatives with various biological targets are crucial for understanding their therapeutic potential beyond broad-spectrum activities.

Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a significant target for developing new analgesic and anti-inflammatory drugs. nih.gov It is activated by inflammatory by-products and oxidative stress. nih.gov While the search results did not provide direct evidence of this compound derivatives acting as TRPA1 antagonists, research on other nitrogen-containing heterocyclic systems highlights the potential for such scaffolds to interact with this channel. For example, a series of 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives have been designed and evaluated as TRPA1 antagonists, with some compounds showing potent blockade of the human TRPA1 channel. nih.gov This indicates that related heterocyclic structures could be explored for similar activity.

Corticotropin-Releasing Factor Receptor Type-1 (CRF1) Antagonism

The Corticotropin-Releasing Factor Receptor Type-1 (CRF1) is implicated in the pathophysiology of stress-related disorders, making it an attractive target for therapeutic intervention. However, based on the conducted literature search, there is no available information detailing the antagonistic activity of this compound derivatives on the CRF1 receptor.

Broader Biological Activities and Mechanistic Interpretations (e.g., Antiproliferative, Cytotoxic, Antimicrobial, Antiviral)

Derivatives of the pyrazolopyridine scaffold are widely recognized for a diverse range of biological activities. mdpi.comresearchgate.net

Antiproliferative and Cytotoxic Activity

The anticancer potential of pyrazolopyridine derivatives is well-documented against various cancer cell lines. mdpi.comnih.gov

Pro-apoptotic Effects: Certain pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have demonstrated significant antiproliferative activity against cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov Potent compounds from these series were found to induce apoptosis, confirmed by morphological changes, increased oxidative stress, and DNA damage. nih.gov Mechanistic studies showed these compounds can arrest the cell cycle in the G0/G1 phase and activate caspases-9 and -3/7, indicating the induction of apoptosis through the mitochondrial pathway. nih.gov

Enzyme Inhibition: The 1H-pyrazolo[3,4-b]pyridine structure has been identified as a potent and selective inhibitor of cyclin-dependent kinases (CDK1/CDK2). nih.gov By binding to the ATP purine binding site of the kinase, these compounds act as cytotoxic agents that can block cell cycle progression and induce apoptosis. nih.gov In another example, derivatives of 1H-pyrazolo[3,4-b]pyridine were discovered to be highly potent inhibitors of TANK-binding kinase 1 (TBK1), an enzyme implicated in oncogenesis. nih.gov The lead compound from this series exhibited antiproliferative effects against glioblastoma, melanoma, and pancreatic cancer cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Tropomyosin receptor kinases (TRKs), which are linked to cell proliferation. rsc.org A lead compound effectively inhibited the proliferation of the Km-12 colon cancer cell line. rsc.org

Cytotoxicity Screening: In broader screenings, pyrazolo[4,3-f]quinoline derivatives showed cytotoxicity against a gastric cancer cell line (NUGC-3). mdpi.com Likewise, C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were found to be moderately cytotoxic to L1210 and WI-L2 cells in culture. nih.gov

Table 1: Antiproliferative/Cytotoxic Activity of Selected Pyrazolopyridine Derivatives

Compound ClassCell Line(s)Observed ActivityMechanism of ActionReference(s)
Pyrazolo-naphthyridinesHeLa, MCF-7Antiproliferative, CytotoxicG0/G1 cell cycle arrest, Apoptosis induction, DNA damage nih.gov
1H-Pyrazolo[3,4-b]pyridines-CDK1/CDK2 InhibitionATP-competitive binding, Cell cycle block, Apoptosis nih.gov
1H-Pyrazolo[3,4-b]pyridinesA172, U87MG, A375, etc.TBK1 Inhibition, AntiproliferativeInhibition of TBK1 downstream signaling nih.gov
Pyrazolo[3,4-b]pyridinesKm-12TRKA Inhibition, AntiproliferativeInhibition of Tropomyosin receptor kinase A rsc.org
Pyrazolo[3,4-b]pyridine NucleosidesL1210, WI-L2Moderate CytotoxicityNot specified nih.gov

Antimicrobial Activity

Investigations into new pyrazine (B50134) and pyridine derivatives have revealed antibacterial properties. A study on 1H-pyrazolo[3,4-b]pyridine derivatives showed they possessed elevated activity against various strains of anaerobic bacteria, though low activity was observed against aerobic bacteria. nih.gov The minimal inhibitory concentration (MIC) values for their tuberculostatic activity were found to be in the range of 22-100 µg/cm³. nih.gov The broader pyrazolo[3,4-b]pyridine system is generally known to possess antibacterial activity. mdpi.com

Antiviral Activity

The pyrazolopyridine scaffold has served as a template for the synthesis of promising antiviral agents. mdpi.comnih.gov

Herpes Simplex Virus Type-1 (HSV-1): Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown potent inhibitory effects on the HSV-1 replicative cycle. nih.gov One study identified three compounds (ARA-04, ARA-05, and AM-57) with 50% effective concentration (EC₅₀) values around or below 1 µM. mdpi.comnih.gov Mechanistic studies revealed that these compounds act via novel mechanisms. ARA-04 and ARA-05 were found to interfere with viral adsorption by interacting with proteins involved in this process, while AM-57 was shown to impair later stages of virus replication and decrease the content of essential viral proteins. mdpi.comnih.gov

Newcastle Disease Virus (NDV): In a study evaluating pyrazole derivatives against NDV, a pyrazolopyrimidine derivative demonstrated 95% protection in an in vivo model. nih.gov This highlights the potential of this chemical class in developing antivirals against various viral pathogens.

Table 2: Antiviral Activity of Selected Pyrazolopyridine Derivatives

Compound ClassVirusActivityMechanism of ActionReference(s)
1H-Pyrazolo[3,4-b]pyridinesHerpes Simplex Virus-1 (HSV-1)EC₅₀ values of 0.70-1.00 µMInhibition of viral adsorption and replication mdpi.comnih.gov
PyrazolopyrimidineNewcastle Disease Virus (NDV)95% protectionNot specified nih.gov

Future Research Directions and Translational Potential

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Potency, Selectivity, and Efficacy

Future investigations will delve deeper into the structure-activity relationships (SAR) of 7-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives to meticulously refine their pharmacological properties. The primary objective is to systematically modify the core scaffold to achieve heightened potency, improved selectivity, and ultimately, greater therapeutic efficacy. Key to this endeavor is the exploration of a diverse range of substituents at various positions of the pyrazolo[4,3-b]pyridine ring system. The strategic introduction of different functional groups can significantly influence the compound's interaction with its biological target. For instance, modifying the N1 position of the pyrazole (B372694) ring or the C3 and C5 positions can lead to substantial changes in activity and selectivity.

A critical aspect of these advanced SAR studies will be the rational design of compounds with optimized physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The synthesis and evaluation of a broad library of analogues will provide a comprehensive understanding of the structural requirements for optimal biological activity, paving the way for the development of next-generation drug candidates.

Development of Novel and Sustainable Synthetic Routes for Diversification and Scalability

The efficient and cost-effective synthesis of this compound and its derivatives is paramount for their successful translation from the laboratory to clinical applications. Current synthetic methodologies, while effective, often involve multiple steps and may not be amenable to large-scale production. Therefore, a significant focus of future research will be the development of novel, more efficient, and sustainable synthetic routes.

This includes the exploration of innovative catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to streamline the construction of the pyrazolo[4,3-b]pyridine core. Furthermore, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, and the development of one-pot or flow chemistry processes, will be crucial for creating scalable and economically viable manufacturing processes. These advancements will not only facilitate the synthesis of diverse libraries for SAR studies but also ensure a sustainable supply of lead compounds for further development.

Integration of Advanced Computational Modeling for Mechanism Elucidation and Rational Lead Optimization

The integration of advanced computational modeling techniques will be instrumental in accelerating the discovery and optimization of this compound-based therapeutics. Molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations can provide invaluable insights into the binding modes and interactions of these compounds with their biological targets at an atomic level.

These computational tools can be employed to predict the binding affinity and selectivity of novel derivatives, thereby guiding the rational design of more potent and specific inhibitors. Furthermore, in silico ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to identify and triage compounds with undesirable properties early in the drug discovery process, saving valuable time and resources. This synergistic approach, combining computational modeling with experimental validation, will enable a more efficient and targeted lead optimization process.

Exploration of New Biological Targets and Signaling Pathways Modulated by this compound Derivatives

While derivatives of this compound have shown promise against a range of known biological targets, there is a vast, unexplored landscape of potential therapeutic applications. Future research will focus on identifying and validating novel biological targets and signaling pathways that are modulated by this versatile scaffold.

High-throughput screening (HTS) campaigns against diverse target classes, including kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes, could uncover unexpected activities. Furthermore, chemoproteomics and other target identification technologies can be utilized to systematically identify the cellular targets of bioactive this compound derivatives. Elucidating the mechanism of action of these compounds and their effects on cellular signaling pathways will be crucial for understanding their therapeutic potential and for identifying new disease indications.

Design and Evaluation of Multi-Target Directed Ligands Based on the Pyrazolo[4,3-b]pyridine Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs) that can simultaneously modulate two or more biological targets. The this compound scaffold, with its inherent versatility and multiple points for chemical modification, is an ideal platform for the design of such MTDLs.

Future research will focus on the rational design and synthesis of hybrid molecules that combine the pharmacophoric features required for interacting with different targets. For example, a single molecule could be engineered to inhibit both a key protein kinase and a component of a parallel signaling pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. The evaluation of these MTDLs in relevant preclinical models will be essential to validate this promising therapeutic strategy.

Applications in Chemical Biology as Probes and Chemosensors

Beyond their direct therapeutic applications, derivatives of this compound can serve as valuable tools for chemical biology research. By functionalizing the scaffold with reporter groups, such as fluorescent dyes or affinity tags, it is possible to create chemical probes for studying the localization, dynamics, and function of their biological targets in living systems.

Q & A

Q. Optimization Methodology :

  • Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between parameters .
  • Monitor reaction progress via inline FTIR or LC-MS to detect intermediates and byproducts .
  • Compare yields and purity across routes (e.g., Route 1 averages 65–75% yield vs. Route 2 at 50–60% but with fewer steps) .

Advanced: How can contradictory NMR data for this compound derivatives be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or anisotropic shielding from the fluorine atom. Strategies include:

  • Variable Temperature (VT) NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures (e.g., 25–80°C in DMSO-d₆) .
  • DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to cross-validate experimental data .
  • X-ray Crystallography : Resolve ambiguity by correlating solid-state structures with solution-phase NMR .
  • Statistical Validation : Apply Grubbs’ test to outlier data points in replicate experiments to distinguish experimental error from genuine anomalies .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Core Techniques :

  • ¹⁹F NMR : Directly probes fluorine environment (δ ≈ -120 to -150 ppm for aromatic F) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <2 ppm error) .
  • HPLC-PDA : Assess purity (>95% by area) using C18 columns (MeCN/H₂O gradient) .

Q. Methodological Tips :

  • For ¹H NMR, use deuterated DMSO to solubilize polar intermediates; integrate signals over 16+ scans for accuracy .
  • Couple IR with DFT to assign vibrational modes (e.g., C-F stretch at 1100–1250 cm⁻¹) .

Advanced: What computational approaches elucidate the electronic effects of the fluorine substituent in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic regions. For example, the fluorine atom reduces electron density at C-3, directing electrophilic substitution to C-5 .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to predict solubility trends .
  • NBO Analysis : Quantify hyperconjugation between fluorine lone pairs and the pyridine ring (e.g., 2pₓ→π* donation stabilizes the ring by ~8 kcal/mol) .

Basic: How should researchers design a purification protocol for this compound?

Answer:
Key Steps :

Crude Isolation : Use liquid-liquid extraction (e.g., EtOAc/H₂O at pH 7) to remove polar impurities .

Chromatography : Employ silica gel flash chromatography (hexane/EtOAc 3:1) for non-polar byproducts .

Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) by varying ratios (test 1:1 to 1:3) for crystal growth .

Q. Purity Validation :

  • Melting point consistency (±2°C across batches) and single-spot TLC (Rf 0.4 in CH₂Cl₂/MeOH 9:1) .

Advanced: What strategies minimize side reactions during multi-step syntheses of this compound derivatives?

Answer:

  • Protective Group Selection : Use Boc for amine protection (stable under Pd catalysis but cleaved with TFA) .
  • In-line Analytics : Implement ReactIR to monitor intermediates and quench reactions at >90% conversion .
  • Solvent Screening : Test dipolar aprotic solvents (DMF vs. NMP) to suppress hydrolysis of fluoro intermediates .

Basic: How can kinetic studies improve scalability of this compound synthesis?

Answer:

  • Rate Law Determination : Use initial rate method (vary [substrate] while keeping others constant) to identify rate-limiting steps .
  • Heat Flow Calorimetry : Measure exotherms to design safe scale-up protocols (e.g., maintain T < 100°C to avoid decomposition) .

Advanced: How do kinetic isotope effects (KIEs) inform the mechanism of electrophilic substitution in this compound?

Answer:

  • Deuterium Labeling : Compare kH/kD for H/D at reaction sites. A KIE >1 suggests bond-breaking in the rate-determining step (e.g., C-H activation) .
  • ¹³C Isotope Studies : Track ¹³C NMR shifts to confirm intermediate formation (e.g., Wheland intermediate in nitration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
7-Fluoro-1H-pyrazolo[4,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.